Aristolochic Acid

Toxicokinetics Intestinal absorption Drug transport

Aristolochic acid (AA) refers to a family of structurally related nitrophenanthrene carboxylic acids, primarily aristolochic acid I (AA-I, 8-methoxy-6-nitro-phenanthro-(3,4-d)-1,3-dioxolo-5-carboxylic acid, CAS 313-67-7) and aristolochic acid II (AA-II, CAS 10190-99-5), which co-occur naturally in plants of the Aristolochiaceae family. These compounds are established human carcinogens (IARC Group and potent nephrotoxins, with documented roles in aristolochic acid nephropathy (AAN) and Balkan endemic nephropathy (BEN), frequently associated with upper urothelial cancer.

Molecular Formula C17H11NO7
Molecular Weight 341.27 g/mol
CAS No. 10190-99-5; 313-67-7
Cat. No. B15560913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolochic Acid
CAS10190-99-5; 313-67-7
Molecular FormulaC17H11NO7
Molecular Weight341.27 g/mol
Structural Identifiers
InChIInChI=1S/C17H11NO7/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13/h2-6H,7H2,1H3,(H,19,20)
InChIKeyBBFQZRXNYIEMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aristolochic Acid: Baseline Characterization and Comparative Toxicity Profile for Research Procurement


Aristolochic acid (AA) refers to a family of structurally related nitrophenanthrene carboxylic acids, primarily aristolochic acid I (AA-I, 8-methoxy-6-nitro-phenanthro-(3,4-d)-1,3-dioxolo-5-carboxylic acid, CAS 313-67-7) and aristolochic acid II (AA-II, CAS 10190-99-5), which co-occur naturally in plants of the Aristolochiaceae family [1]. These compounds are established human carcinogens (IARC Group 1) and potent nephrotoxins, with documented roles in aristolochic acid nephropathy (AAN) and Balkan endemic nephropathy (BEN), frequently associated with upper urothelial cancer [2]. While commercial aristolochic acid preparations typically contain varying ratios of AA-I and AA-II, 1H NMR analysis of four commercial lots revealed AA-I content ranging from 45.3% to 97.1% and AA-II content from 0% to 15.4% [3]. For research applications involving toxicity mechanisms, DNA adduct formation, or analytical method development, understanding the differential properties of AA-I versus AA-II—and the consequences of their co-presence—is essential for accurate experimental design and data interpretation.

Why Aristolochic Acid Cannot Be Substituted with Individual Components or Structural Analogs in Experimental Systems


Substituting aristolochic acid with either AA-I or AA-II alone, or with structurally similar aristolactams (ALs), introduces substantial experimental artifacts due to fundamentally different toxicokinetic properties, absorption efficiencies, metabolic fates, and tissue-specific toxicities. A single methoxy group difference between AA-I and AA-II—AA-I contains an 8-methoxy group absent in AA-II—produces approximately 3-fold greater intestinal absorption of AA-I (p < 0.001) and near-complete divergence in nephrotoxicity outcomes, with AA-I uniquely causing renal tubular necrosis and interstitial fibrosis in vivo while AA-II produces only minimal histopathologic changes despite comparable genotoxic potential [1] [2]. Furthermore, co-exposure to AA-I and AA-II mixtures—the natural state of AA—significantly increases DNA adduct formation compared to exposure to either compound alone, demonstrating that the mixture's toxicity cannot be predicted from individual component data [3]. Aristolactams, though structural analogs, exhibit higher in vitro cytotoxicity (AL I IC50 = 2.76 μM vs. AA-I IC50 = 79.85 μM in HK-2 cells) yet drastically lower oral bioavailability (AL I: 52.71% vs. AA-I: 99.83%), producing opposite in vitro-to-in vivo toxicity relationships [4]. These documented differences mandate precise characterization of AA composition in any experimental or analytical application.

Quantitative Comparative Evidence: Aristolochic Acid Differential Performance Against Key Comparators


Intestinal Absorption: AA-I Demonstrates ~3-Fold Greater Absorption Than AA-II

Direct head-to-head comparison using cultured human cells and gut sac experiments demonstrated that AA-I is absorbed more effectively than AA-II, with approximately 3-fold greater absorption for AA-I (p < 0.001) [1]. This differential absorption correlates with the observed differences in cell mortality and DNA adduct formation between the two compounds [1].

Toxicokinetics Intestinal absorption Drug transport

Nephrotoxicity Selectivity: AA-I Uniquely Causes Renal Tubular Necrosis and Fibrosis While AA-II Does Not

In a direct head-to-head in vivo study, male C3H/He mice were administered 2.5 mg/kg/day of either AA-I or AA-II for 9 days via i.p. or p.o. routes. Histopathologic analysis revealed tubular cell necrosis and interstitial fibrosis in the renal cortex of AA-I-treated mice, but only minimal changes in the renal cortex of mice treated with AA-II [1]. Both compounds produced similar DNA adduct levels in renal target tissues, indicating that the differential nephrotoxicity arises from factors beyond genotoxic potential alone [1].

Nephrotoxicity Histopathology Tissue-specific toxicity

Co-Exposure Synergy: AA-I/AA-II Mixture Increases DNA Adduct Formation Versus Single-Compound Exposure

Using 32P-postlabeling methodology, researchers found that AA-DNA adduct formation was increased in the livers and kidneys of rats treated with an AAI/AAII mixture compared to rats treated with AAI or AAII alone [1]. This synergistic effect demonstrates that co-exposure to both compounds—the natural state of aristolochic acid—enhances genotoxic burden beyond the sum of individual exposures [1]. A related study confirmed that the toxicity of AA-I was further enhanced by its natural coexistence with AA-II [2].

DNA adductomics Co-exposure toxicology Genotoxicity

Cytotoxicity Hierarchy: AA-I Most Potent Among Nitrophenanthrene Carboxylic Acid Analogs in Renal Epithelial Cells

A systematic structure-activity relationship study evaluated a series of aristolochic acid derivatives using the neutral red dye exclusion assay in LLC-PK1 renal epithelial cells. AA-I was found to be the most toxic compound, followed by AA II, AA VIIIa, and AA Ia in decreasing order of toxicity [1]. Demethylated analogs of AA-I were markedly less active, and nitroreduction of AA-I diminished cytotoxicity, identifying both nitro and methoxy groups as critical structural determinants of nephrotoxic potency [1].

Structure-activity relationship Renal cytotoxicity LLC-PK1 cells

In Vitro vs. In Vivo Toxicity Inversion: AL I More Cytotoxic In Vitro Than AA-I But Less Toxic In Vivo Due to Lower Bioavailability

Cross-study comparison reveals a striking inversion of toxicity ranking between aristolactam I (AL I) and AA-I depending on experimental system. In vitro, AL I demonstrated greater cytotoxicity to HK-2 human renal tubular epithelial cells (IC50 = 2.76 μM) than AA-I (IC50 = 79.85 μM), representing approximately 29-fold higher potency [1]. However, in vivo subacute toxicity studies in BALB/c mice showed AL I and AL BII exhibited only modest elevations in renal injury biomarkers, whereas AA-I induced significant increases via oxidative stress and complement activation pathways [1]. This inversion is attributed to substantially lower oral bioavailability of AL I (52.71%) and AL BII (39.60%) compared to AA-I (99.83%), combined with metabolic detoxification via O-demethylation and glucuronidation [1].

Bioavailability In vitro-in vivo correlation Aristolactams

Metabolic Reduction Efficiency: AA-I Converted to AL-I at ~7-Fold Higher Rate Than AA-II to AL-II

A simultaneous toxicokinetic study using microdialysis sampling coupled with LC-MS/MS in Sprague Dawley rats co-treated with AA-I and AA-II revealed that only 0.58% of AA-I was reduced to AL-I, while merely 0.084% of AA-II was reduced to AL-II [1]. This represents an approximately 6.9-fold higher metabolic reduction efficiency for AA-I compared to AA-II. Additionally, AA-I was absorbed, distributed, and eliminated more rapidly than AA-II, and the study provided unambiguous illustration of marked differences in the toxicokinetics of AA-I and AA-II [1].

Toxicokinetics Nitroreduction Metabolic activation

Validated Research and Analytical Application Scenarios for Aristolochic Acid Based on Comparative Evidence


In Vivo Nephrotoxicity and Carcinogenicity Models Requiring Defined AA-I Content

Based on evidence that AA-I is solely responsible for renal tubular necrosis and interstitial fibrosis in vivo while AA-II produces only minimal histopathologic changes [1], researchers conducting in vivo nephrotoxicity or carcinogenicity studies should procure aristolochic acid with analytically verified AA-I composition. Given the wide variation in commercial AA preparations (AA-I content ranging from 45.3% to 97.1%) [2], studies lacking compositional characterization risk irreproducible results. For dose-response experiments, the ~3-fold greater intestinal absorption of AA-I compared to AA-II [3] further supports using defined AA-I content rather than unspecified mixtures.

DNA Adduct Formation Studies Requiring AA-I/AA-II Mixtures for Environmental or Dietary Exposure Relevance

The documented synergistic increase in DNA adduct formation when AA-I and AA-II are co-administered compared to either compound alone [1] makes AA-I/AA-II mixtures essential for studies modeling environmental or dietary exposure scenarios (e.g., Balkan endemic nephropathy research, herbal medicine safety assessment). Using purified single components would underestimate genotoxic burden and fail to capture the mixture effects observed in real-world exposure contexts [2].

Analytical Method Development and Validation for Regulatory Compliance Testing

Analytical method development for detecting aristolochic acids in herbal products, biological samples, or environmental matrices requires authenticated reference materials with well-characterized AA-I and AA-II content. The validation of HPLC-FLD derivatization methods achieving detection limits of 0.06 ng/mL for AA-I and 0.04 ng/mL for AA-II [1], as well as UPLC-MS/MS methods with LOQ of 2-5 ng/mL and RSD <8.12% [2], demonstrates the importance of high-purity reference standards for establishing reliable calibration curves and method performance parameters for regulatory compliance testing.

In Vitro Cytotoxicity Screening Using HK-2 or LLC-PK1 Renal Cell Models

For in vitro cytotoxicity screening using HK-2 human renal tubular epithelial cells or LLC-PK1 porcine renal cells, researchers should note that AA-I is the most potent nitrophenanthrene carboxylic acid analog tested, with toxicity decreasing in the order AA-I > AA-II > AA-VIIIa > AA-Ia [1]. However, caution is warranted when extrapolating in vitro results to in vivo outcomes, as demonstrated by the case of AL I: despite exhibiting 29-fold greater in vitro cytotoxicity (IC50 = 2.76 μM) than AA-I (IC50 = 79.85 μM), AL I shows lower in vivo toxicity due to its 1.9-fold lower oral bioavailability (52.71% vs. 99.83%) [2].

Quote Request

Request a Quote for Aristolochic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.